molecular formula C8H6F4N2 B2942750 4-Fluoro-2-trifluoromethyl-benzamidine CAS No. 1187927-54-3

4-Fluoro-2-trifluoromethyl-benzamidine

Cat. No.: B2942750
CAS No.: 1187927-54-3
M. Wt: 206.144
InChI Key: YSKLZEKCBLUTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-trifluoromethyl-benzamidine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The compound’s molecular formula is C8H6F4N2, and it is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine typically involves multiple steps. One common method starts with 2-bromo-5-fluorobenzotrifluoride, which undergoes a Grignard reaction followed by the introduction of carbon dioxide to form 4-fluoro-2-trifluoromethylbenzoic acid. This acid is then reacted with liquid ammonia in the presence of a catalyst to produce 4-amino-2-trifluoromethylbenzamide. Finally, the benzamide is dehydrated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of readily available raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products. The process is designed to be cost-effective and environmentally friendly, reducing the use of hazardous reagents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-trifluoromethyl-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Fluoro-2-trifluoromethyl-benzamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-trifluoromethyl-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-trifluoromethyl-benzamidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its stability, reactivity, and binding affinity, making it more effective in various applications compared to similar compounds .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKLZEKCBLUTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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